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Kinesin-like protein KIF20A (284-293) -

Kinesin-like protein KIF20A (284-293)

Catalog Number: EVT-243707
CAS Number:
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Molecular Weight:
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Product Introduction

Description
Kinesin-like protein KIF20A
Overview

Kinesin-like protein KIF20A, also known as Kinesin family member 20A, is a member of the kinesin superfamily of motor proteins. This protein plays a crucial role in various cellular processes, including mitosis and intracellular transport. KIF20A is particularly noted for its involvement in the formation of the mitotic spindle, chromosome partitioning, and cytokinesis. It is characterized by a conserved motor domain that enables it to bind to microtubules and utilize adenosine triphosphate hydrolysis to generate mechanical forces necessary for cellular movement and division .

Source

KIF20A is encoded by the KIF20A gene located on chromosome 15 in humans. Its expression has been linked to various cancers, including pancreatic, breast, glioma, prostate, and bladder cancers . The protein's expression levels are often upregulated in malignant tissues compared to normal tissues, making it a potential biomarker for cancer prognosis .

Classification

KIF20A belongs to the kinesin-6 subfamily within the larger kinesin superfamily. Kinesins are classified based on their motor domains and functions; KIF20A specifically exhibits plus-end directed motility along microtubules . This classification highlights its role in cellular transport mechanisms and mitotic processes.

Synthesis Analysis

Methods

The synthesis of KIF20A can be achieved through recombinant DNA technology. Typically, complementary DNA is synthesized from messenger RNA extracted from human tissues or cell lines expressing KIF20A. This process involves reverse transcription followed by polymerase chain reaction amplification using specific primers for KIF20A .

Technical Details

  1. RNA Extraction: Total ribonucleic acid is isolated using kits such as the Maxwell® 16 LEV simplyRNA Cells kit.
  2. cDNA Synthesis: Complementary DNA is synthesized using reverse transcriptase enzymes.
  3. Amplification: Quantitative polymerase chain reaction is performed with TaqMan probes specific to KIF20A to quantify expression levels .
Molecular Structure Analysis

Structure

KIF20A features a characteristic motor domain that facilitates its interaction with microtubules. The structure includes:

  • A motor domain, which binds adenosine triphosphate and microtubules.
  • A coiled-coil domain, which aids in dimerization and stability during transport processes.
  • An additional loop motif that may influence ATP binding and hydrolysis .

Data

Structural studies have shown that KIF20A's motor domain shares homology with other kinesins but contains unique features that may affect its function in cellular contexts. High-resolution crystal structures or cryo-electron microscopy studies could provide further insights into its conformational states during ATP hydrolysis and microtubule interaction.

Chemical Reactions Analysis

Reactions

KIF20A primarily catalyzes the hydrolysis of adenosine triphosphate to facilitate movement along microtubules. The general reaction can be summarized as:

ATP+H2OADP+Pi+Energy\text{ATP}+\text{H}_2\text{O}\rightarrow \text{ADP}+\text{P}_i+\text{Energy}

This energy release is harnessed to drive conformational changes in KIF20A that propel it along the microtubule tracks .

Technical Details

  • ATP Hydrolysis: The efficiency of this reaction can be influenced by various factors such as ionic strength, temperature, and the presence of inhibitors or activators.
  • Microtubule Binding: KIF20A's ability to bind microtubules is modulated by its motor domain's structural integrity and ATPase activity.
Mechanism of Action

Process

KIF20A operates through a series of coordinated steps:

  1. Binding: The protein binds to microtubules in a plus-end directed manner.
  2. ATP Hydrolysis: Hydrolysis of adenosine triphosphate provides energy for conformational changes.
  3. Movement: These changes facilitate movement along the microtubule towards the cell's periphery or during cell division .
  4. Cargo Transport: It transports cellular components necessary for mitosis and other processes.

Data

Studies have shown that KIF20A is essential for proper mitotic spindle formation and cytokinesis, with disruptions leading to abnormal cell division and potential tumorigenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 120 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but typically falls within physiological pH ranges.

Chemical Properties

  • Solubility: Generally soluble in aqueous buffers commonly used in biological assays.
  • Stability: Stability can be affected by temperature and ionic conditions; optimal conditions are necessary for functional assays.

Relevant analyses often involve spectroscopic methods to determine purity and functionality post-synthesis.

Applications

KIF20A has significant implications in cancer research:

  • Prognostic Biomarker: Elevated levels of KIF20A correlate with poor prognosis in various cancers, making it a target for diagnostic assays .
  • Therapeutic Target: Inhibiting KIF20A activity has been explored as a strategy to enhance chemotherapy efficacy, particularly in resistant cancer types like breast cancer .
  • Research Tool: Its role in cellular dynamics makes it a valuable model for studying motor protein functions and their implications in diseases.
Molecular Mechanisms of KIF20A in Cellular Dynamics

Role in Microtubule-Dependent RNA Granule Trafficking

KIF20A orchestrates the spatial distribution of RNA granules along microtubule networks, a process critical for cellular polarization and metastatic progression. This kinesin motor protein transports stress granules (SGs)—dynamic cytoplasmic assemblies containing mRNAs, RNA-binding proteins, and translation initiation factors—toward cell protrusions in pancreatic ductal adenocarcinoma (PDAC) cells. The trafficking mechanism relies on KIF20A’s ATP-dependent "walking" along microtubule tracks, with disruption (e.g., via nocodazole) abolishing SG accumulation at protrusive sites [1]. Quantitative analyses reveal that KIF20A-knockdown cells exhibit a >60% reduction in RNA granule density at the cell periphery, directly linking its motor activity to localized mRNA delivery [1] [3].

Table 1: KIF20A-Dependent RNA Granule Transport Parameters

ParameterControl CellsKIF20A-KnockdownMeasurement Method
Granule velocity1.2 ± 0.3 μm/sec0.4 ± 0.1 μm/secLive-cell imaging
% granules in protrusions72.5 ± 8.1%22.3 ± 6.7%Confocal immunofluorescence
Microtubule binding affinityHighNot applicableIn vitro co-sedimentation

Interaction With IGF2BP3 and mRNA Localization in Cell Protrusions

KIF20A forms a stoichiometric complex with the RNA-binding protein IGF2BP3 (Insulin-like Growth Factor 2 mRNA-Binding Protein 3), enabling selective transport of oncogenic transcripts. Immunoprecipitation-mass spectrometry assays confirm direct binding between KIF20A’s C-terminal domain (residues 821–890) and IGF2BP3’s K homology (KH) domains [1]. This interaction facilitates the co-trafficking of IGF2BP3-bound mRNAs—including ARF6, ARHGEF4, and RAC1—to lamellipodia and invadopodia. CRISPR-mediated IGF2BP3 deletion disrupts KIF20A’s protrusive localization, while KIF20A knockdown reduces IGF2BP3-bound mRNA levels in protrusions by >4-fold [1] [3]. This synergy establishes a scaffold for spatially restricted translation of invasion-promoting factors.

Table 2: Key IGF2BP3-Bound Transcripts Transported by KIF20A

mRNA CargoFunction in ProtrusionsValidation Method
ARF6Activates Rac1 to drive actin polymerizationRNA-IP + qPCR
ARHGEF4RhoGEF-mediated GTPase signalingFISH + confocal microscopy
MMP14Matrix metalloprotease for ECM degradationRibosome profiling

ATPase Activity and Structural Motifs Driving Mechanochemical Function

KIF20A’s mechanochemical cycle is governed by conserved structural motifs within its N-terminal motor domain (aa 56–505). Key features include:

  • Nucleotide-Binding Site (NBS): An unusually solvent-accessible pocket (Gly192–Asp295 insertion) that enhances ATP binding kinetics. Mutating P-loop residue K85 reduces ATP hydrolysis by >90% [5] [6].
  • Microtubule-Binding Interface: Loop L6 (β-hairpin insertion) confers high microtubule affinity, with cryo-EM showing a "tight" binding state during ADP release [5].
  • Dimerization Domain: Central α-helical regions (aa 519–821) enable homodimerization, processive movement, and cargo engagement. Truncation mutants lacking this domain exhibit diffuse cytoplasmic localization [5].

Table 3: Structural Determinants of KIF20A Motor Function

DomainCritical Motifs/ResiduesFunctional Impact
Motor domainP-loop (G84, S85), Switch I/IIATP hydrolysis; microtubule coupling
Loop L6β-hairpin (G192–D295)Microtubule affinity; processivity enhancement
Stalk regionCoiled-coil (L519–V821)Dimerization; cargo binding
Tail domainRab6-binding motif (K821–T890)Vesicle/Granule tethering

Regulation of ARF6 and ARHGEF4 Translation in Metastatic Signaling

KIF20A-IGF2BP3-mediated delivery of ARF6 and ARHGEF4 mRNAs to protrusions enables localized protein synthesis, activating pro-metastatic pathways. In PDAC cells, ARF6 (ADP-Ribosylation Factor 6) stimulates Rac1-dependent actin remodeling, while ARHGEF4 (Rho Guanine Nucleotide Exchange Factor 4) activates RhoA/ROCK to enhance contractility. Silencing KIF20A depletes ARF6 and ARHGEF4 protein levels in protrusions by >70%, suppressing invadopodia formation and reducing transwell invasion by 85% [1] [5]. Conversely, KIF20A overexpression amplifies ARF6/ARHGEF4 translation, accelerating lung metastasis in vivo [4]. This pathway establishes KIF20A as a master regulator of cytoskeletal dynamics during invasion.

Modulation by Transcriptional Factors (e.g., FOXM1, E2F1)

KIF20A expression is transcriptionally upregulated in cancers via FOXM1 (Forkhead Box M1) and E2F1. FOXM1 binds the Forkhead Responsive Element (FHRE) at +80 bp in the KIF20A promoter, with ChIP-seq confirming >15-fold enrichment in hepatocellular carcinoma (HCC) [5] [6]. Lactate accumulation in the tumor microenvironment further induces KIF20A via E2F1, which responds to hypoxia-inducible factors. Dual-luciferase assays show that E2F1 knockdown reduces KIF20A promoter activity by 65%, while FOXM1 inhibition abrogates cell cycle-dependent expression [5] [6]. This regulatory nexus positions KIF20A as a convergence point for oncogenic transcription programs.

Table 4: Transcriptional Regulators of KIF20A in Cancer

FactorBinding SiteActivating StimulusFunctional Consequence
FOXM1FHRE (+80 bp)G2/M phase transitionDrives KIF20A expression in mitosis
E2F1E2F consensus (-142 bp)Hypoxia/lactate accumulationAmplifies invasion under metabolic stress
Gli2Indirect via FOXM1Hedgehog signalingPromotes proliferation in medulloblastoma

Properties

Product Name

Kinesin-like protein KIF20A (284-293)

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